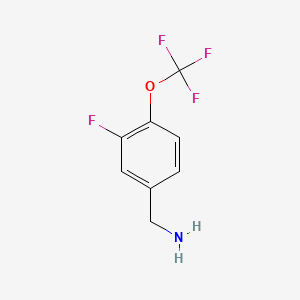

3-Fluoro-4-(trifluoromethoxy)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Fluoro-4-(trifluoromethoxy)benzylamine” is a unique chemical compound with the empirical formula C8H7F4NO and a molecular weight of 209.14 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

“3-Fluoro-4-(trifluoromethoxy)benzylamine” is a colorless to yellow liquid . It has a molecular weight of 209.14 .Scientific Research Applications

Organic Synthesis

3-Fluoro-4-(trifluoromethoxy)benzylamine: is a valuable building block in organic synthesis. Its incorporation into larger molecules can introduce fluorine-containing moieties, which are particularly useful in the development of pharmaceuticals and agrochemicals due to their ability to enhance binding affinity and metabolic stability .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to synthesize benzylamine derivatives that may act as intermediates for active pharmaceutical ingredients (APIs). The trifluoromethoxy group is of interest for its lipophilic character, which can improve drug penetration through biological membranes .

Material Science

The compound’s unique structure allows for its use in material science, particularly in the creation of novel polymers. The fluorinated side groups can impart properties like increased resistance to solvents and thermal stability .

Catalysis

3-Fluoro-4-(trifluoromethoxy)benzylamine: can serve as a ligand in catalysis, potentially stabilizing transition states and influencing the reactivity of metal catalysts. This can lead to more efficient and selective chemical reactions .

Fluorine Chemistry Research

As a fluorinated compound, it is a subject of interest in fluorine chemistry research. Studies on its reactivity and interactions can contribute to a better understanding of C-F bond formation and cleavage, which is crucial for developing new fluorination methods .

Agricultural Chemistry

In the field of agricultural chemistry, the compound can be used to synthesize new classes of pesticides or herbicides. The presence of fluorine atoms can confer enhanced activity and selectivity against pests or weeds .

Imaging Agents

The compound’s ability to introduce fluorine atoms makes it a candidate for the development of imaging agents, particularly in the realm of 19F MRI , where the high natural abundance and sensitivity of fluorine can be exploited .

Environmental Chemistry

Lastly, in environmental chemistry, research into the degradation pathways and environmental fate of fluorinated compounds like 3-Fluoro-4-(trifluoromethoxy)benzylamine is vital. Understanding its behavior in the environment can inform the design of more sustainable and less ecotoxic chemicals .

Safety and Hazards

This compound is considered hazardous. It is corrosive and can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe mist/vapors/spray, do not ingest, and seek immediate medical assistance if swallowed .

properties

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOOHKPOMOOAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590637 |

Source

|

| Record name | 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886499-13-4 |

Source

|

| Record name | 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886499-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)